molecular formula C22H17Cl2N3O3S B14118396 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide

Cat. No.: B14118396
M. Wt: 474.4 g/mol
InChI Key: ALDYNDBMQCDAGN-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with chlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives The reaction typically involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones

Chemical Reactions Analysis

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced thienopyrimidine derivatives.

Common reagents used in these reactions include formic acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide can be compared with other thienopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their substituents and specific biological activities

Properties

Molecular Formula

C22H17Cl2N3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C22H17Cl2N3O3S/c23-15-6-4-14(5-7-15)8-10-25-19(28)13-26-18-9-11-31-20(18)21(29)27(22(26)30)17-3-1-2-16(24)12-17/h1-7,9,11-12H,8,10,13H2,(H,25,28)

InChI Key

ALDYNDBMQCDAGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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